Cas no 2228634-80-6 (6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran)

6-(ブト-3-イン-2-イル)-2,2-ジメチル-3,4-ジヒドロ-2H-1-ベンゾピランは、複雑な骨格構造を持つ有機化合物であり、ベンゾピラン骨格にアルキニル基が導入された特徴的な分子設計がなされています。この化合物は、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての潜在性を有します。特に、アルキン部位の反応性を活かしたカップリング反応や環化反応への適用が可能であり、分子の剛性と立体効果を利用した選択的合成が期待できます。また、ジメチル置換による立体障害が分子のコンフォメーションを制御し、特異的な分子認識能を付与する点も注目されます。

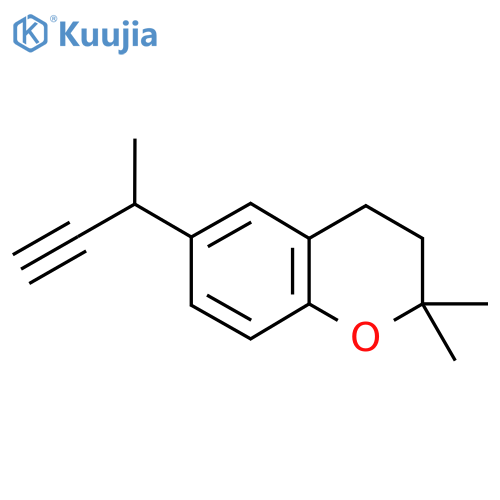

2228634-80-6 structure

商品名:6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran 化学的及び物理的性質

名前と識別子

-

- 6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran

- EN300-1743146

- 2228634-80-6

-

- インチ: 1S/C15H18O/c1-5-11(2)12-6-7-14-13(10-12)8-9-15(3,4)16-14/h1,6-7,10-11H,8-9H2,2-4H3

- InChIKey: HQDPHSRXLOWTAN-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC(C(C#C)C)=CC=2CCC1(C)C

計算された属性

- せいみつぶんしりょう: 214.135765193g/mol

- どういたいしつりょう: 214.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1743146-2.5g |

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran |

2228634-80-6 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1743146-0.05g |

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran |

2228634-80-6 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1743146-0.1g |

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran |

2228634-80-6 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1743146-0.5g |

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran |

2228634-80-6 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1743146-0.25g |

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran |

2228634-80-6 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1743146-5.0g |

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran |

2228634-80-6 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1743146-1.0g |

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran |

2228634-80-6 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1743146-10.0g |

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran |

2228634-80-6 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1743146-1g |

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran |

2228634-80-6 | 1g |

$1172.0 | 2023-09-20 | ||

| Enamine | EN300-1743146-5g |

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran |

2228634-80-6 | 5g |

$3396.0 | 2023-09-20 |

6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

2228634-80-6 (6-(but-3-yn-2-yl)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran) 関連製品

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 68551-17-7(Isoalkanes, C10-13)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量